molecular formula C17H20F3N3O4 B2598073 Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1323631-06-6

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2598073
CAS No.: 1323631-06-6
M. Wt: 387.359
InChI Key: WDHIJLKBIQVVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule characterized by a phenyl carboxylate group at the 1-position of the piperidine ring and a modified acetamido side chain at the 4-position. The acetamido moiety features a 2-oxo group and a trifluoroethylamino substituent, which confers distinct electronic and steric properties.

Properties

IUPAC Name

phenyl 4-[[[2-oxo-2-(2,2,2-trifluoroethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O4/c18-17(19,20)11-22-15(25)14(24)21-10-12-6-8-23(9-7-12)16(26)27-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHIJLKBIQVVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the trifluoroethyl group and the phenyl ester. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C17H20F3N3O4C_{17}H_{20}F_{3}N_{3}O_{4}, with a molecular weight of 387.4 g/mol. Its structure includes a piperidine ring, which is significant in medicinal chemistry for its ability to mimic natural alkaloids and influence biological activity. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development .

Drug Development

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate has potential as a scaffold for developing new pharmaceuticals. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs by increasing their metabolic stability and bioavailability .

Case Study:
A study on FDA-approved drugs containing trifluoromethyl groups highlights the success of similar compounds in clinical settings, indicating that this compound could follow suit if further developed .

Antimicrobial Activity

Research has shown that piperidine derivatives exhibit antimicrobial properties. The structure of this compound suggests that it could be evaluated for efficacy against various bacterial and fungal pathogens. For instance, piperidine derivatives have been synthesized and tested against pathogens like Xanthomonas axonopodis and Fusarium solani, demonstrating significant antimicrobial activity .

Bioisosterism in Drug Design

The amide bond present in the compound can serve as a bioisostere in drug design. This strategy involves replacing functional groups with similar structures to enhance drug properties while maintaining biological activity. The compound's amide functionality may be critical in developing new therapeutic agents with improved efficacy and reduced side effects .

Example:
Research on amide bond bioisosteres has led to the identification of novel compounds with enhanced biological profiles, suggesting that variations of this compound could yield promising results in therapeutic applications .

Neuropharmacology

Given the presence of the piperidine moiety, this compound may also have implications in neuropharmacology. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly in developing treatments for neurological disorders.

Case Study:
Studies involving similar piperidine-based compounds have shown potential benefits in modulating neurotransmitter receptors, which could be applicable to conditions such as anxiety or depression .

Mechanism of Action

The mechanism by which Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring can facilitate interactions with biological macromolecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related piperidine derivatives reported in recent literature. Key differences in substituents, synthetic routes, and inferred biological activities are highlighted below.

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents Biological Relevance References
Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate Piperidine Phenyl carboxylate; 2-oxo-trifluoroethylamino acetamido-methyl Hypothesized enzyme/pest target
Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate Piperidine Methyl carboxylate; 2-oxo-(trifluoromethylphenyl)amino acetamido-methyl Retinol-binding protein 4 antagonist
4-(4-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) Piperidine-benzodiazol Chloro-benzodiazol; 4-iodophenyl carboxamide 8-Oxo-Guanine DNA glycosylase inhibitor
4-[5-(Trifluoromethylphenyl)-isoxazolyl]-naphthalenecarboxamide (Crystalline Form, Compound 1) Naphthalenecarboxamide Trifluoromethylphenyl-isoxazole; 2-oxo-trifluoroethylamino ethyl Invertebrate pest control

Key Observations :

Carboxylate vs. Carboxamide : The target compound’s phenyl carboxylate ester contrasts with methyl esters (e.g., ) or carboxamide groups (e.g., ). Carboxylates generally enhance solubility, whereas carboxamides improve target binding via hydrogen bonding .

Trifluoroethylamino vs. Trifluoromethylphenyl: The trifluoroethylamino group in the target compound introduces strong electron-withdrawing effects and metabolic stability compared to the trifluoromethylphenyl group in , which may increase lipophilicity and membrane permeability .

Heterocyclic Additions : Derivatives like 25 () incorporate benzodiazol or isoxazole rings, which rigidify the structure and enhance selectivity for enzymatic targets (e.g., DNA repair enzymes) .

Computational Insights

Dispersion-corrected DFT (DFT-D) studies () predict that the trifluoroethyl group enhances van der Waals interactions in hydrophobic binding pockets, a feature critical for pest control agents (). Three-body effects may further modulate intermolecular forces in crystalline forms .

Biological Activity

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H19F3N2O2C_{19}H_{19}F_3N_2O_2, with a molecular weight of 396.4 g/mol. The synthesis typically involves multiple steps starting from 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenylamine, followed by reactions with appropriate acyl chlorides under controlled conditions to yield the final product .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances binding affinity to certain enzymes or receptors, influencing various biochemical pathways. This interaction may modulate enzyme activity and receptor signaling, leading to observed pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, some piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Piperidine AFaDu15Apoptosis induction
Piperidine BMCF-712Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit cholinesterase and monoamine oxidase B activities, which are relevant in neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)10.4
Butyrylcholinesterase (BChE)7.7

Case Studies

  • Study on Anticancer Activity : A study conducted on a series of piperidine derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. The introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cell lines compared to reference drugs like bleomycin .
  • Neuroprotective Effects : Another investigation explored the neuroprotective effects of similar compounds in models of Alzheimer's disease. The study found that certain derivatives not only inhibited cholinesterase but also exhibited antioxidant properties, suggesting a multi-targeted approach for treatment .

Q & A

Basic: How can computational chemistry guide the experimental design for synthesizing this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Use reaction path search methods to identify energetically favorable intermediates and optimize reaction conditions (e.g., solvent, temperature). Validate predictions via small-scale experiments, iteratively refining computational models with experimental data . For example:

  • Step 1: Simulate the nucleophilic attack of the trifluoroethylamine group on the carbonyl carbon.
  • Step 2: Compare activation energies of competing pathways to prioritize synthetic routes.
  • Step 3: Use ICReDD’s feedback loop to cross-reference computational and experimental results .

Advanced: How to resolve discrepancies between computational predictions and experimental outcomes during synthesis?

Methodological Answer:
Discrepancies often arise from unaccounted solvent effects or incomplete reaction modeling. Address this by:

  • Multi-scale modeling: Incorporate solvation models (e.g., COSMO-RS) to refine quantum calculations .
  • Intermediate trapping: Use quenching experiments or in-situ NMR to detect transient intermediates not predicted computationally .
  • Parameter adjustment: Recalibrate computational models using experimental kinetic data (e.g., rate constants) to improve accuracy .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm the piperidine backbone, acetamido linkage, and trifluoroethyl group .
  • HPLC: Assess purity under buffer conditions (e.g., ammonium acetate pH 6.5) to detect hydrolytic byproducts .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., ESI-MS) and fragmentation patterns to distinguish isomers .

Advanced: How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:
The electron-withdrawing trifluoroethyl group reduces nucleophilicity at the adjacent nitrogen, slowing amide bond formation. To study this:

  • Kinetic analysis: Compare reaction rates with non-fluorinated analogs using stopped-flow techniques.
  • DFT calculations: Map electrostatic potential surfaces to identify electron-deficient regions .
  • Isotopic labeling: Use 18O^{18}O-labeled carbonyl groups to track acyl transfer efficiency via mass spectrometry .

Basic: What parameters are critical for optimizing the purification of this compound?

Methodological Answer:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) for dissolution, followed by gradient elution in reverse-phase chromatography .
  • Column choice: Employ C18 stationary phases for high-resolution separation of polar byproducts .
  • Process monitoring: Track purity via TLC (Rf comparison) and inline UV detection during HPLC .

Advanced: How to analyze the conformational flexibility of the piperidine ring and its impact on bioactivity?

Methodological Answer:

  • X-ray crystallography: Resolve solid-state conformations to identify dominant ring puckering modes .
  • Molecular dynamics (MD) simulations: Simulate solvated environments (e.g., water, DMSO) to assess dynamic ring flipping .
  • SAR studies: Synthesize analogs with rigidified piperidine rings (e.g., spirocyclic derivatives) and compare bioactivity .

Basic: How to validate the stability of this compound under varying pH conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (pH 1–3), neutral (pH 6.5), and basic (pH 10–12) conditions at elevated temperatures (40–60°C).
  • Analytical monitoring: Use UPLC-PDA to quantify degradation products (e.g., hydrolyzed amides) and derive Arrhenius plots for shelf-life prediction .

Advanced: What strategies mitigate batch-to-batch variability in yield during scale-up?

Methodological Answer:

  • Process control: Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction parameters (e.g., temperature, pH) .
  • Design of Experiments (DoE): Use factorial designs to identify critical factors (e.g., stoichiometry, mixing speed) affecting yield .
  • Crystallization optimization: Screen anti-solvents to improve reproducibility in solid-state form .

Basic: How to differentiate between regioisomers formed during synthesis?

Methodological Answer:

  • 2D NMR (e.g., COSY, NOESY): Identify through-space correlations unique to each isomer .
  • Vibrational spectroscopy: Compare IR carbonyl stretching frequencies (e.g., 1680 cm1^{-1} vs. 1705 cm1^{-1}) .
  • Chromatographic separation: Use chiral columns or ion-pair reagents to resolve isomers .

Advanced: How to evaluate the compound’s potential as a protease inhibitor using computational docking?

Methodological Answer:

  • Target selection: Identify protease active sites (e.g., SARS-CoV-2 Mpro^\text{pro}) via PDB structural data.
  • Docking simulations: Use AutoDock Vina to predict binding poses, prioritizing hydrogen bonds with the trifluoroethyl group .
  • Free energy calculations: Apply MM-GBSA to rank binding affinities compared to known inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.